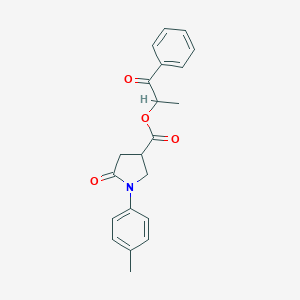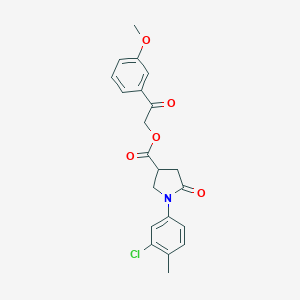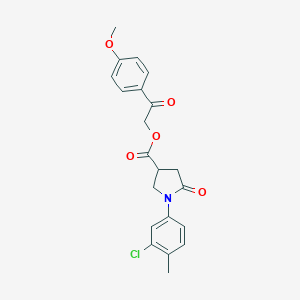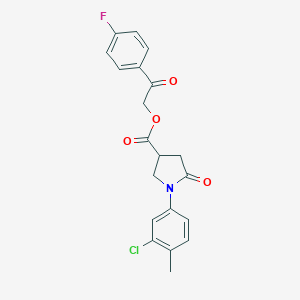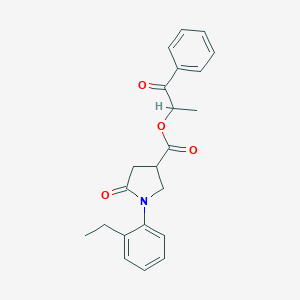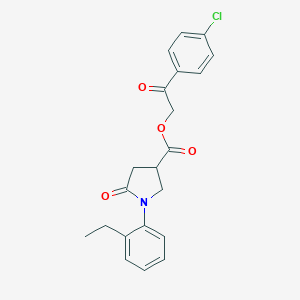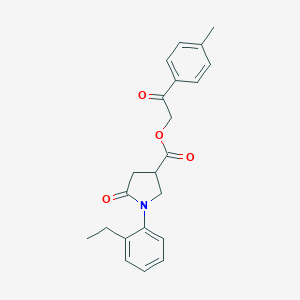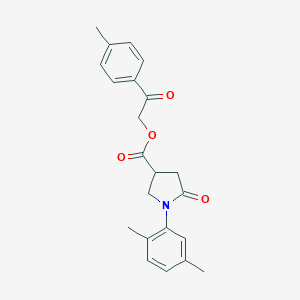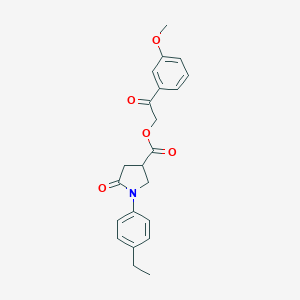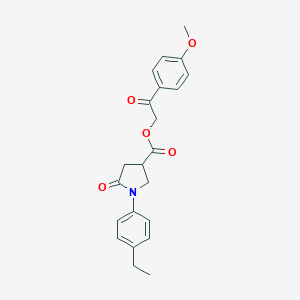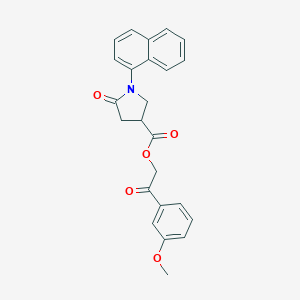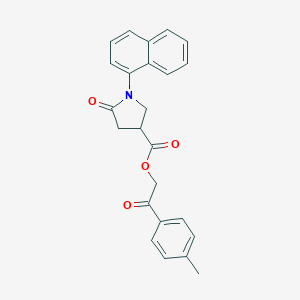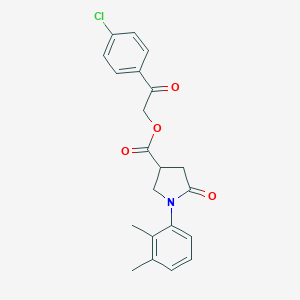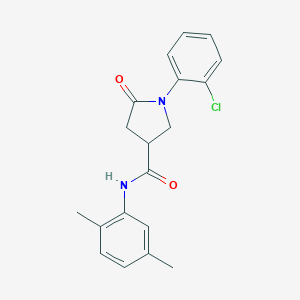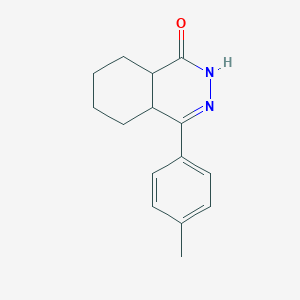
4-(4-methylphenyl)-4a,5,6,7,8,8a-hexahydro-1(2H)-phthalazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methylphenyl)-4a,5,6,7,8,8a-hexahydro-1(2H)-phthalazinone, commonly known as MPP, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations of MPP in lab experiments, and future directions will be discussed in
Mécanisme D'action
MPP exerts its therapeutic effects by modulating various signaling pathways in the body. MPP has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, MPP increases the levels of acetylcholine in the brain, which enhances cognitive function. Additionally, MPP has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
MPP has been shown to exhibit various biochemical and physiological effects in the body. MPP has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are known to contribute to the development of various diseases such as cancer and neurodegenerative disorders. Additionally, MPP has been shown to enhance mitochondrial function, which is crucial for cellular energy production.
Avantages Et Limitations Des Expériences En Laboratoire
MPP has several advantages for lab experiments. MPP is relatively easy to synthesize and can be obtained in high purity. Additionally, MPP has been shown to exhibit low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, MPP has some limitations in lab experiments. MPP has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. Additionally, MPP can exhibit batch-to-batch variability, which can affect the reproducibility of the results.
Orientations Futures
For MPP research include investigating its potential in the treatment of neurodegenerative diseases and developing more efficient synthesis methods and formulations.
Méthodes De Synthèse
MPP can be synthesized through a multi-step process involving the condensation of 4-methylbenzaldehyde and 1,2-diaminocyclohexane followed by cyclization and reduction. The purity of the final product can be assessed through various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Applications De Recherche Scientifique
MPP has been extensively studied for its potential applications in various therapeutic areas such as neurodegenerative diseases, cancer, and inflammation. MPP has been shown to exhibit neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are known to play a crucial role in the pathogenesis of Alzheimer's disease. Additionally, MPP has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Propriétés
Formule moléculaire |
C15H18N2O |
|---|---|
Poids moléculaire |
242.32 g/mol |
Nom IUPAC |
4-(4-methylphenyl)-4a,5,6,7,8,8a-hexahydro-2H-phthalazin-1-one |
InChI |
InChI=1S/C15H18N2O/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15(18)17-16-14/h6-9,12-13H,2-5H2,1H3,(H,17,18) |
Clé InChI |
CAGGMZIQVSXHRG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NNC(=O)C3C2CCCC3 |
SMILES canonique |
CC1=CC=C(C=C1)C2=NNC(=O)C3C2CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



